11-(1H-indole-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene

Molecular weight Chemical formula Building block

11-(1H-indole-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene (CAS 2034456-17-0) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine class, featuring a fused cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core N-acylated with an indole-3-carbonyl group. Its molecular formula is C18H18N4O, with a molecular weight of 306.369 g/mol.

Molecular Formula C18H18N4O
Molecular Weight 306.369
CAS No. 2034456-17-0
Cat. No. B2977867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-(1H-indole-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
CAS2034456-17-0
Molecular FormulaC18H18N4O
Molecular Weight306.369
Structural Identifiers
SMILESC1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C18H18N4O/c23-18(14-10-19-15-6-2-1-4-12(14)15)21-8-9-22-17(11-21)13-5-3-7-16(13)20-22/h1-2,4,6,10,19H,3,5,7-9,11H2
InChIKeyHOEISBLEWABUEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

11-(1H-Indole-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene: Core Chemical Profile for Procurement


11-(1H-indole-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene (CAS 2034456-17-0) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine class, featuring a fused cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core N-acylated with an indole-3-carbonyl group. Its molecular formula is C18H18N4O, with a molecular weight of 306.369 g/mol [1]. The compound is cataloged as a research chemical building block and is primarily listed in the PubChem database [1]. It is structurally distinguished from simpler pyrazolo[1,5-a]pyrazine analogs by its saturated cyclopentane ring fusion, which introduces conformational rigidity absent in the more common 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine scaffold.

Procurement Risk: Why Generic Pyrazolo[1,5-a]pyrazine Analogs Cannot Substitute for CAS 2034456-17-0


Generic substitution within the pyrazolo[1,5-a]pyrazine class is not straightforward because the N-acyl substituent and the degree of ring saturation directly govern the compound's conformational landscape, hydrogen-bonding capacity, and potential target engagement. The indole-3-carbonyl moiety of CAS 2034456-17-0 provides a specific hydrogen-bond donor (indole N–H) and a large aromatic surface area, features that are absent in analogs bearing furan-2-carbonyl, cyclopropanesulfonyl, or isoxazole-sulfonyl substituents [1]. Within the broader pyrazolo[1,5-a]pyrazine kinase inhibitor patent space, subtle N-acyl modifications have been shown to drastically alter biochemical potency and selectivity profiles [2] [3]. Therefore, sourcing a near neighbor with a different acyl group risks introducing uncharacterized changes in reactivity or biological readout, undermining the reproducibility of any SAR or screening campaign that relies on the precise pharmacophore presented by this compound.

Quantitative Differentiation Evidence for 11-(1H-Indole-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene


Molecular Weight and Formula Differentiate CAS 2034456-17-0 from Other Tricyclic Pyrazolo[1,5-a]pyrazine Building Blocks

The target compound has a molecular weight of 306.369 g/mol and a formula of C18H18N4O, which places it in a distinct mass range relative to other commercially listed 7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene analogs. This specific mass and elemental composition are directly dictated by the indole-3-carbonyl substituent (C9H6NO, contributing ~144 g/mol), which is heavier and more nitrogen-rich than the furan-2-carbonyl (C5H3O2, ~95 g/mol) or cyclopropanesulfonyl (C3H5O2S, ~105 g/mol) substituents found in nearest neighbors [1].

Molecular weight Chemical formula Building block Physicochemical property

Hydrogen-Bond Donor Capacity: Indole N–H Provides a Differential Pharmacophoric Feature Absent in Sulfonyl and Furan Analogs

The indole-3-carbonyl substituent of CAS 2034456-17-0 introduces one hydrogen-bond donor (HBD) atom—the indole N–H—which is absent in the 11-(cyclopropanesulfonyl) and 11-(furan-2-carbonyl) analogs. According to PubChem computed descriptors, the target compound has 1 HBD, whereas the cyclopropanesulfonyl analog (C12H17N3O2S) and furan-2-carbonyl analog (C14H15N3O2) are expected to have 0 HBD based on their substituent structures [1].

Hydrogen-bond donor Pharmacophore Indole Structure-based design

Topological Polar Surface Area (TPSA) Comparison: Indole-Carbonyl Substitution Modulates Physicochemical Property Space Relative to Sulfonyl Analogs

The topological polar surface area (TPSA) of the target compound is computed by PubChem to be 52.5 Ų, a value that reflects the contribution of the indole N–H and the carbonyl oxygen. This TPSA is notably lower than the expected TPSA for the 11-(cyclopropanesulfonyl) analog, which contains a sulfonyl group (SO2) that typically contributes an additional ~40 Ų to TPSA, placing it above 85 Ų [1].

Topological polar surface area Physicochemical property Drug-likeness Bioavailability

Rotatable Bond Count: Cyclopentane-Fused Scaffold Confers Greater Conformational Rigidity Compared to 6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazine Analogs

The target compound contains 0 rotatable bonds in its tricyclic core (the only rotatable bonds are the carbonyl–indole linkage and the indole ring itself, totaling 1 rotatable bond as computed by PubChem). In contrast, typical 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine indole-2-carboxamide HBV inhibitors described in patent AU2019370994A1 [2] feature an ethylene bridge (–CH2CH2–) in the pyrazine ring, introducing 1 additional rotatable bond in the core scaffold. This difference in conformational entropy can translate into measurable differences in target binding affinity and selectivity.

Conformational rigidity Rotatable bonds Scaffold hopping Entropy

High-Fidelity Application Scenarios for 11-(1H-Indole-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene in Research and Early Discovery


Kinase Inhibitor Scaffold-Hopping Libraries Where Conformational Rigidity and HBD Capacity Must Be Preserved

Given the established role of substituted pyrazolo[1,5-a]pyrazines as RET kinase inhibitors [1] and the requirement for specific hydrogen-bond donor interactions in the kinase hinge region, CAS 2034456-17-0 can serve as a conformationally constrained scaffold in focused kinase libraries. Its cyclopentane-fused core (0 rotatable bonds) and indole N–H donor differentiate it from the more flexible 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine series (≥2 rotatable bonds), offering entropically favorable binding and a distinct IP position for lead optimization.

HBV Antiviral Lead Generation Requiring Indole-Carbonyl Pharmacophore Mimicry

Patent AU2019370994A1 [2] demonstrates that 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine indole-2-carboxamides exhibit anti-HBV activity. CAS 2034456-17-0, with its indole-3-carbonyl (rather than indole-2-carboxamide) substitution and a more rigid cyclopenta-fused core, provides a structurally distinct yet pharmacophorically related chemotype. This compound can be procured to explore whether indole-3-carbonyl geometry and increased core rigidity improve upon the antiviral potency or metabolic stability of the patented indole-2-carboxamide series.

CNS-Permeable Probe Design Leveraging Low TPSA and Optimized Physicochemical Profile

With a computed TPSA of 52.5 Ų [3], CAS 2034456-17-0 falls within the favorable range for CNS drug-likeness (TPSA < 60–70 Ų is generally associated with good brain penetration). This contrasts sharply with sulfonyl-substituted analogs (estimated TPSA >85 Ų). Procurement of this specific compound enables CNS-focused medicinal chemistry campaigns where maintaining low TPSA is critical, a property that would be lost if a sulfonyl analog were sourced as a presumed generic substitute.

Fragment-Based and DNA-Encoded Library (DEL) Synthesis Requiring a Defined HBD Vector

The indole N–H of CAS 2034456-17-0 provides a single, well-defined hydrogen-bond donor that is absent in the furan-2-carbonyl and sulfonyl analogs [3]. In fragment-based drug discovery and DEL technology, a building block with a controlled HBD is valuable for exploring hydrogen-bond-mediated target interactions. Substituting this compound with a non-HBD analog would eliminate this key binding modality, potentially yielding false-negative screening results against targets where an HBD interaction is essential.

Quote Request

Request a Quote for 11-(1H-indole-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.